Iocarmate meglumine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
54605-45-7 |
|---|---|
Molecular Formula |
C38H54I6N6O18 |
Molecular Weight |
1644.3 g/mol |
IUPAC Name |
3-[[6-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-6-oxohexanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C24H20I6N4O8.2C7H17NO5/c1-31-21(37)9-13(25)11(23(39)40)17(29)19(15(9)27)33-7(35)5-3-4-6-8(36)34-20-16(28)10(22(38)32-2)14(26)12(18(20)30)24(41)42;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h3-6H2,1-2H3,(H,31,37)(H,32,38)(H,33,35)(H,34,36)(H,39,40)(H,41,42);2*4-13H,2-3H2,1H3 |
InChI Key |
HOBKVSAGFBYKRQ-UHFFFAOYSA-N |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Other CAS No. |
54605-45-7 |
Synonyms |
Dimer-X Dimeriks iocarmate meglumine iocarmic acid, monomeglumine |
Origin of Product |
United States |
Historical Evolution and Scientific Trajectory
Role in the Progression of Dimeric Iodinated Contrast Media Research
The introduction of iocarmate meglumine (B1676163) was a key development in the evolution of dimeric iodinated contrast media. highwire.org As a dimer, it offered a better ratio of iodine atoms to particles in solution than the preceding ionic monomers, which dissociated into more particles and thus had a higher osmolality. radiologykey.com This structural approach was a direct attempt to mitigate the high osmolality that was a primary concern with earlier agents. libraryiksu.kg The research and clinical experience with iocarmate provided valuable insights into the relationship between molecular structure, osmolality, and biological tolerance, influencing the design of subsequent contrast agents. highwire.org
Predecessor to Subsequent Low-Osmolality Contrast Agent Research
While an improvement, iocarmate meglumine was still an ionic compound that dissociated in solution, contributing to hypertonicity relative to body fluids. radiologykey.combeilupharma.com The clinical use of iocarmate highlighted the persistent challenges associated with the osmolality of contrast agents. libraryiksu.kg This experience was part of a broader scientific movement, championed by researchers like Torsten Almén, who hypothesized that high osmolality was the main cause of adverse effects. car.canih.gov The limitations of ionic dimers like iocarmate directly spurred the next major leap in contrast media research: the development of non-ionic monomers, such as metrizamide (B1676532), and later, non-ionic dimers, which offered significantly lower osmolality and improved safety profiles. mpijournal.orgnih.gov
Context within Myelography and Ventriculography Research Paradigms
In the 1960s and 1970s, this compound (Dimer-X) was specifically investigated for neuroradiological procedures like myelography (imaging of the spinal canal) and ventriculography (imaging of the brain's ventricles). ncats.ionih.govhighwire.org Researchers were actively seeking safer, water-soluble alternatives to the oil-based media like iophendylate (Pantopaque/Myodil) and the highly irritant first-generation water-soluble agents. mpijournal.orghighwire.orgradiopaedia.org
Clinical and experimental studies from this era, published in journals such as Acta Radiologica and Surgical Neurology, documented the use of Dimer-X. nih.govnih.govnih.gov In animal experiments and clinical trials for ventriculography, Dimer-X was reported to have an apparent superiority regarding side effects compared to older agents like meglumine iothalamate (Conray 60), producing ventriculograms of good diagnostic value. ncats.ionih.gov It was used in lumbar myelography and radiculography, where it was noted for providing excellent quality radiographs of nerve roots. mpijournal.orghighwire.org
Historical Research Perspectives on the Development of Water-Soluble Myelographic Agents
The history of myelography is largely a story of the search for a contrast agent with high diagnostic quality and low neurotoxicity. highwire.org Before the 1970s, oil-based agents like iophendylate were common but were poorly absorbed and associated with long-term complications like arachnoiditis (inflammation of the arachnoid mater). radiopaedia.orgtaylorandfrancis.com The first water-soluble ionic agents were often too neurotoxic for widespread use. highwire.org this compound was introduced as a less neurotoxic water-soluble option compared to its ionic predecessors. highwire.orghighwire.org
However, comparative studies, both in animal models and clinical settings, soon revealed its limitations. ajronline.orgnih.govrsna.org When compared directly with the emergent non-ionic agent metrizamide, iocarmate was found to produce more severe arachnoiditis in monkeys. ajronline.orgnih.govrsna.org A double-blind clinical trial comparing the two for lumbar myelography also favored metrizamide. nih.gov While iocarmate was an important step away from oil-based media, its own potential for complications drove the rapid adoption of the safer, non-ionic agents that followed. mpijournal.orgjournals.co.za
Implications of Research Trajectories for Compound Availability and Further Study
The relentless pursuit of lower osmolality and improved safety led to the swift replacement of this compound in clinical practice. mpijournal.org The introduction of non-ionic agents like metrizamide, and later iohexol (B1672079) and iopamidol (B1672082), which offered superior safety profiles, rendered ionic dimers like Dimer-X largely obsolete, especially for sensitive neuroradiological applications. mpijournal.orgnih.gov Consequently, this compound is no longer marketed. wikipedia.org In 2007, the U.S. Food and Drug Administration (FDA) officially withdrew the approval for the New Drug Application for Dimeray (this compound) at the request of the holder, Mallinckrodt Inc., who had ceased marketing the product. federalregister.gov Today, the compound's significance is primarily historical, representing a critical intermediate stage in the evolution of modern, safer contrast media, and its availability is limited to historical reference. car.cawikipedia.org
Data on Investigated Contrast Agents
This table summarizes key characteristics of this compound and other agents discussed in the historical context of its development and use.
| Agent Name(s) | Chemical Class | Key Research Application(s) | Primary Reason for Discontinuation/Replacement |
| This compound (Dimer-X) | Ionic Dimer | Myelography, Ventriculography | Superseded by safer non-ionic agents (e.g., Metrizamide); concerns about neurotoxicity and arachnoiditis. mpijournal.orgajronline.org |
| Iophendylate (Pantopaque, Myodil) | Oil-based | Myelography | Poor absorption, long-term risk of arachnoiditis. radiopaedia.orgtaylorandfrancis.com |
| Meglumine iothalamate (Conray) | Ionic Monomer | Angiography, Urography, early Myelography/Ventriculography | High osmolality, higher neurotoxicity compared to later agents. mpijournal.orghighwire.org |
| Metrizamide (Amipaque) | Non-ionic Monomer | Myelography | First-generation low-osmolality agent, significantly safer than iocarmate. mpijournal.orgnih.gov |
| Iohexol (Omnipaque) | Non-ionic Monomer | General intravascular use, Myelography | Second-generation low-osmolality agent with improved stability and safety over metrizamide. mpijournal.orgnih.gov |
| Iopamidol | Non-ionic Monomer | General intravascular use, Myelography | Second-generation low-osmolality agent with improved stability and safety over metrizamide. mpijournal.org |
Chemical Structure, Synthesis, and Derivatization Research
Elucidation of Dimeric Molecular Architecture
Iocarmate meglumine (B1676163) is the salt form of iocarmic acid, a compound distinguished by its dimeric structure. wikipedia.orgncats.io This architecture consists of two tri-iodinated benzene (B151609) rings linked together. eimj.orgmpijournal.org The fundamental building block of iocarmate and other similar contrast agents is the 2,4,6-triiodinated benzene ring. snmjournals.org In the dimeric form, two of these rings are joined, resulting in a molecule containing six iodine atoms. eimj.orgsnmjournals.org This dimeric nature was a significant development in contrast media, aiming to increase the iodine content per molecule. snmjournals.org The specific linkage in iocarmic acid involves an adipoyl bridge connecting the two monomeric units. The full chemical name is 3-(5-{[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)phenyl]carbamoyl}pentanamido)-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid. drugbank.com
Table 1: Key Features of Iocarmate Meglumine's Molecular Architecture
| Feature | Description | Reference |
|---|---|---|
| Core Structure | Two 2,4,6-triiodinated benzene rings | eimj.orgsnmjournals.org |
| Linkage | The two rings are joined by an organic functional group, specifically an adipoyl bridge. | eimj.orgdrugbank.com |
| Iodine Content | Six iodine atoms per molecule. | snmjournals.org |
| Ionic Nature | It is an ionic dimer, dissociating in solution. | eimj.orghighwire.org |
General Synthetic Routes for Iodinated Contrast Agents Relevant to Dimeric Forms
The synthesis of iodinated contrast agents is a multi-step process. The parent molecule for these agents is typically benzoic acid, which is derived from benzene. snmjournals.org A crucial step involves the introduction of iodine atoms at the 2, 4, and 6 positions of the benzene ring. snmjournals.org The introduction of an amine group at the C3 position is a key modification that facilitates the tri-iodination of the benzene ring. mpijournal.org
Research into Ionic Moiety and Cationic Components (Meglumine)
This compound is an ionic contrast agent, meaning it dissociates in solution into an anion (the radiopaque iocarmate) and a cation (meglumine). highwire.orgwisc.edu The cation's primary role is to ensure the water solubility of the compound. highwire.org Meglumine, also known as N-methyl-D-glucamine, is a common cation used for this purpose in various iodinated contrast media. nih.govmayoclinic.org The presence of these ions contributes to the osmolality of the contrast agent solution. snmjournals.org
Meglumine is specifically D-glucitol, 1-deoxy-1-(methylamino)-, and its presence as the cation forms a salt with the iocarmic acid. ontosight.ai The choice of cation can influence the properties of the contrast agent. highwire.org
Investigations into Chemical Modifications and Novel Derivatives (e.g., Ioxaglate as a derivative)
Research into modifying existing iodinated contrast agents has led to the development of new derivatives with altered properties. A notable derivative of meglumine iocarmate (Dimer-X) is ioxaglate. mpijournal.org Developed in 1977, ioxaglate is also a dimeric structure composed of two linked tri-iodinated benzene rings. mpijournal.org
A key chemical modification in ioxaglate, distinguishing it from iocarmate, is the replacement of one of the carboxyl groups with a non-ionizing radical. mpijournal.org This results in a monoacid dimer. slideshare.net The remaining carboxyl group is attached to either a sodium or meglumine cation, forming sodium and meglumine ioxaglate (marketed as Hexabrix). mpijournal.org This modification was aimed at reducing the osmolality of the contrast agent while maintaining a high iodine content. mpijournal.orghighwire.org
Table 2: Comparison of Iocarmate and Ioxaglate
| Feature | Iocarmate | Ioxaglate | Reference |
|---|---|---|---|
| Dimeric Structure | Yes | Yes | mpijournal.org |
| Ionic Nature | Ionic (di-acidic) | Ionic (mono-acidic) | mpijournal.orgslideshare.net |
| Key Modification | - | One carboxyl group replaced by a non-ionizing radical. | mpijournal.org |
| Cation(s) | Meglumine | Sodium and/or Meglumine | ncats.iompijournal.org |
Stability Studies of Iodinated Contrast Agents in Research Contexts
The chemical stability of iodinated contrast agents is a critical factor. Studies have been conducted to evaluate the stability of various iodinated contrast media under different conditions. For instance, research on non-ionic iodinated contrast agents like iopamidol (B1672082), iohexol (B1672079), and iodixanol (B1672021) demonstrated their chemical stability when mixed with a 1.5% dextrose dialysis solution and stored for 5 days at various temperatures (2–8°C, 25°C, and 40°C). researchgate.netnih.gov The studies showed that the mixtures remained clear, with stable pH and drug concentrations, and no new impurities were detected. researchgate.netnih.gov
Another study investigated the chemical stability of iomeprol (B26738) and iopamidol formulations when exposed to X-ray radiation up to 100 mGy. nih.gov The results indicated that the active pharmaceutical ingredient concentrations, appearance, color, and pH of the formulations were unaffected by the radiation exposure. nih.gov The levels of iodine species and by-products remained within acceptable limits. nih.gov While these studies were not on this compound specifically, they provide insight into the general stability of the broader class of iodinated contrast agents.
Advanced Analytical Methodologies in Iocarmate Meglumine Research
Spectroscopic Characterization Techniques
Spectroscopy plays a fundamental role in the structural elucidation and analysis of Iocarmate Meglumine (B1676163) and its components.
Proton Nuclear Magnetic Resonance (PMR) Spectroscopy for Related Compounds
Proton Nuclear Magnetic Resonance (PMR), or ¹H NMR, spectroscopy is a powerful tool for the identification and quantification of iodinated contrast agents and their associated compounds. Research on related ionic contrast media, such as iothalamate meglumine, demonstrates the utility of PMR for direct assay and identification in both bulk material and commercial solutions. researchgate.net This method offers a straightforward sample preparation, typically involving the dilution of the sample in deuterium (B1214612) oxide (D₂O) with an internal standard like sodium acetate. researchgate.net
Quantification is achieved by integrating the resonance signals corresponding to specific protons within the molecules. For instance, in studies of iothalamate meglumine, the signals for the protons of the CH₃-CO-group of iothalamate (at 2.25 ppm) and the CH₃-N-group of meglumine (at 2.38 ppm) are used for their respective quantification against the internal standard's signal. researchgate.net High recovery rates with excellent precision have been reported for this methodology, showcasing its accuracy. researchgate.net
Furthermore, high-field NMR is instrumental in studying the complex isomerism present in iodinated compounds. It can identify and characterize different isomeric forms, such as carbamoyl (B1232498) rotamers, which are interconvertible at physiological temperatures but can be resolved at low temperatures. nih.gov
Table 1: Key ¹H NMR Signals for Quantification of Related Compounds
| Compound Component | Functional Group | Chemical Shift (ppm) |
| Iothalamate | CH₃-CO- | 2.25 |
| Meglumine | CH₃-N- | 2.38 |
| Acetate (Internal Std.) | CH₃-CO- | 1.92 |
Data sourced from a study on iothalamate meglumine, a related ionic contrast agent. researchgate.net
Ultraviolet (UV) Spectrophotometric Methods for Meglumine Analysis
Ultraviolet (UV) and derivative spectrophotometry provide simple, rapid, and cost-effective methods for the determination of meglumine. Studies have successfully developed and validated several spectrophotometric methods for quantifying meglumine in bulk form. rajpub.comresearchgate.net
The standard UV spectrophotometric method involves preparing standard and sample solutions in distilled water and measuring the absorbance at a specific wavelength. rajpub.comresearchgate.net For meglumine, the maximum absorbance is observed at 254 nm. rajpub.comresearchgate.net Derivative spectrophotometry can enhance specificity by resolving overlapping spectra. The first, second, and third derivative methods have been validated for meglumine analysis at wavelengths of 247 nm, 216 nm, and 266 nm, respectively. rajpub.comresearchgate.net All these methods have demonstrated good linearity within a concentration range of 10–60 µg/ml. rajpub.comresearchgate.net
Table 2: UV and Derivative Spectrophotometric Methods for Meglumine Determination
| Method | Wavelength of Determination (nm) | Linearity Range (µg/ml) |
| UV Spectrophotometry | 254 | 10 - 60 |
| First Derivative | 247 | 10 - 60 |
| Second Derivative | 216 | 10 - 60 |
| Third Derivative | 266 | 10 - 60 |
Data from development and validation studies of spectrophotometric methods for meglumine. rajpub.comresearchgate.net
Chromatographic Separation and Quantification Methods (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in pharmaceutical formulations, including Iocarmate Meglumine.
The analysis of meglumine, which lacks a significant chromophore, presents a challenge for standard UV detection. However, robust HPLC methods have been developed to overcome this. One successful approach involves the use of an ion-pairing reagent in the mobile phase, which allows for the quantitative determination of meglumine in solid dosage forms. researchgate.netnih.gov This method has been thoroughly validated for selectivity, precision, linearity, and accuracy using both Refractive Index Detection (RID) and Diode-Array Detection (DAD). researchgate.netnih.gov
HPLC is also crucial for the analysis of isomeric forms of the iodinated active substance. For example, in related contrast agents like iohexol (B1672079), N-acetyl endo- and exo-isomers can be identified and separated using HPLC. nih.gov
Table 3: Example HPLC Method for Meglumine Quantification
| Parameter | Specification |
| Column | Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase | Aqueous solution with an anionic ion-pairing reagent (octane-1-sulfonic acid) |
| Detectors | RID and DAD |
Data sourced from research on HPLC methods for meglumine in pharmaceutical formulations. researchgate.netnih.gov
X-ray Fluorescence for Iodine Content Determination in Research Samples
X-ray Fluorescence (XRF) is a non-destructive analytical technique widely used for the elemental analysis of materials, and it is particularly well-suited for determining the iodine content in research samples of iodinated contrast media. nih.govspectroscopyasia.com The principle of XRF involves irradiating a sample with high-energy X-rays, which causes the ejection of inner shell electrons from atoms. nih.gov The subsequent filling of these vacancies by outer shell electrons results in the emission of characteristic fluorescent X-rays. Since the energy of these emitted X-rays is unique to each element, XRF can be used for both qualitative and quantitative analysis. tandfonline.com
In the context of iodinated contrast agents, XRF is used to measure iodine concentrations in various samples, including in vivo tissues and collected blood samples. spectroscopyasia.com For instance, research has utilized 241-Am sources emitting 60 keV photons to excite iodine atoms in a sample, with the resulting characteristic radiation being registered by a detector. tandfonline.com This method has been applied to determine the elimination rates and clearance of contrast media as a measure of kidney function. tandfonline.com An XRF camera has also been developed specifically for mapping the distribution of iodine-based contrast media. nih.gov
Methodologies for Analysis of Isomeric Forms in Iodinated Compounds
Iodinated contrast agents like Iocarmate are large, complex molecules that can exist in several isomeric forms. The analysis and characterization of these isomers are critical as they can have different physicochemical properties.
The main types of isomerism encountered in these compounds include:
Stereoisomerism: Arising from chiral centers in the molecule's side chains. nih.gov
Rotational Isomerism (Atropisomerism): Resulting from restricted rotation around single bonds, often due to steric hindrance from the large iodine atoms on the benzene (B151609) ring. This gives rise to relatively stable rotamers (e.g., carbamoyl rotamers). nih.gov
Endo-/Exo-Isomerism: Often related to the orientation of substituents like N-acetyl groups. nih.gov
Advanced analytical techniques are required to separate and identify these isomeric forms. High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a key method, particularly for studying rotamers that are interconvertible at room temperature but can be distinguished at lower temperatures. nih.gov High-Performance Liquid Chromatography (HPLC) is also an indispensable tool, capable of separating crystallizable isomers such as the N-acetyl endo- and exo-isomers. nih.gov The combination of these methodologies allows for a comprehensive understanding of the isomeric composition of the drug substance. nih.gov
Preclinical Pharmacological and Biological System Interactions
In Vitro and Ex Vivo Investigations of Hemorheological Effects
In vitro studies on Iocarmate meglumine (B1676163), an ionic contrast medium, have demonstrated measurable effects on the physical properties of blood. These investigations highlight the compound's influence on viscosity, cellular components, and red blood cell characteristics.
Research indicates that iocarmate, in line with other ionic contrast media, increases both whole blood and plasma viscosity when studied in vitro. nih.govscilit.com The elevation in whole blood viscosity is directly correlated with the increasing osmolality of the contrast medium solution. nih.govscilit.com Conversely, the rise in plasma viscosity is associated with the inherent viscosity of the contrast medium solution itself. nih.govscilit.com Furthermore, the typical shear-thinning characteristic of blood, where viscosity decreases at higher shear rates, is diminished upon the addition of contrast medium. nih.govscilit.com At a high volume ratio of 50% contrast medium to blood, ionic media like iocarmate can cause the blood to behave as a shear-thickening suspension, where viscosity increases with the shear rate. nih.govscilit.com
Table 1: Summary of In Vitro Viscosity Effects
| Parameter | Effect of Iocarmate Meglumine | Influencing Factor | Source(s) |
| Whole Blood Viscosity | Increased | Osmolality of the contrast solution | nih.gov, scilit.com |
| Plasma Viscosity | Increased | Viscosity of the contrast solution | nih.gov, scilit.com |
| Shear-Thinning Property | Reduced | Addition of contrast medium | nih.gov, scilit.com |
In vitro investigations have shown that iocarmate reduces hematocrit. nih.govscilit.com This reduction becomes more pronounced as the osmolality of the contrast media increases. nih.govscilit.com
Regarding red blood cell (RBC) aggregation, all tested contrast media, including iocarmate, were found to decrease the formation of RBC aggregates. nih.gov This desaggregating capability was amplified with both an increasing volume ratio of contrast media to blood and with increasing osmolality of the media. nih.gov Notably, this effect was also observed with contrast media solutions that were isotonic with blood. nih.gov In a comparative analysis, iocarmate and diatrizoate solutions were reported to cause a smaller reduction in red cell aggregation compared to metrizoate and metrizamide (B1676532) solutions. nih.gov
Table 2: Summary of In Vitro Hematocrit and RBC Aggregation Effects
| Parameter | Effect of this compound | Influencing Factor(s) | Comparative Finding | Source(s) |
| Hematocrit | Reduced | Higher osmolality leads to greater reduction | Not specified | nih.gov, scilit.com |
| Red Blood Cell Aggregation | Decreased | Volume ratio (contrast/blood), Osmolality | Induced less reduction in aggregation than metrizoate and metrizamide | nih.gov |
Ionic contrast media, including iocarmate, have a significant impact on the physical characteristics of erythrocytes. A key finding is the marked rigidification of single red cells. nih.govscilit.com This increased rigidity is primarily attributed to the osmotic effect of the media; higher osmolality leads to a greater reduction in deformability. researchgate.net Reduced cell deformability is a concern as it can impede the passage of red cells through capillaries. dokumen.pubuomus.edu.iq
The morphological changes are dependent on the concentration. At low volume ratios of contrast medium to blood, iocarmate can transform erythrocytes into crenated cells, known as echinocytes. researchgate.netresearchgate.net At high volume ratios, hypertonic ionic media cause the cells to shrink, forming desiccocytes. researchgate.net In solutions isotonic with blood, iocarmate and diatrizoate solutions were observed to transform fewer red cells into echinocytes when compared to metrizoate and metrizamide solutions. researchgate.netresearchgate.net
Table 3: Summary of In Vitro Erythrocyte Morphology and Deformability Effects
| Parameter | Effect of this compound | Influencing Factor(s) | Morphological Changes | Source(s) |
| Erythrocyte Deformability | Reduced (Increased Rigidity) | Osmolality, Volume Ratio | Marked rigidification of red cells | nih.gov, researchgate.net, scilit.com |
| Erythrocyte Morphology | Altered | Volume Ratio (contrast/blood) | Low Ratio: Forms crenated cells (echinocytes). High Ratio: Forms shrunken cells (desiccocytes). | researchgate.net, researchgate.net |
Effects on Hematocrit and Red Blood Cell Aggregation[11][12].
Distribution and Elimination Research in Animal Models
Pharmacokinetic studies in animal models provide insight into how this compound is distributed throughout the body and subsequently eliminated.
In comparative studies using canine models, the tissue distribution volume of ioxithalamate was observed to be higher than that of other contrast agents, including iocarmate. researchgate.netnih.gov This suggests that iocarmate has a comparatively smaller apparent volume of distribution than ioxithalamate in these animal models. researchgate.netnih.gov The distribution of these agents generally corresponds to the extracellular fluid volume. researchgate.net
A pharmacokinetic comparison in 25 dogs involved several contrast media, including sodium iocarmate. nih.gov The study identified a biphasic phenomenon for these agents, characterized by a rapid initial diffusion from plasma into the interstitial tissue, which is then followed by a slower phase of urinary excretion. nih.gov The research highlighted significant differences in plasma concentrations between agents, attributing this to variations in tissue diffusibility. Specifically, ioxithalamate was found to have greater tissue diffusibility than iocarmate. nih.gov Other research has documented the use of meglumine iocarmate for myelography in canine models, where its effects on cerebrospinal fluid pressure were noted. researchgate.net
Table 4: Summary of Distribution Findings in Animal Models
| Parameter | Animal Model | Key Finding | Source(s) |
| Apparent Volume of Distribution | Canine | Lower tissue distribution volume compared to ioxithalamate. | researchgate.net, nih.gov |
| Tissue Distribution | Canine | Exhibits a biphasic pattern: rapid diffusion into interstitium followed by slower urinary excretion. Less tissue diffusibility than ioxithalamate. | nih.gov |
Excretion Pathway Investigations in Animal Models
Pharmacokinetic studies in animal models, such as dogs and rats, have been instrumental in defining the excretion profile of this compound. Following intravascular administration, this compound is rapidly distributed from the plasma into the interstitium and is subsequently eliminated primarily through urinary excretion. researchgate.net
A comparative study in dogs analyzed the pharmacokinetics of several contrast agents, including sodium iocarmate. The data revealed a biphasic elimination pattern, characterized by a rapid initial distribution phase followed by a slower excretion phase. researchgate.net This bicompartmental model indicated that the tissue distribution of iocarmate was less than that of ioxithalamate but comparable to other agents like diatrizoate and ioxaglate. researchgate.net
Further research has shown that while the primary route of excretion for iocarmate salts is renal, alternative pathways exist. In cases of impaired renal function, excretion through the gallbladder and small intestine can increase significantly. hres.ca Studies in rats have also highlighted the role of biliary excretion. hres.ca The elimination of this compound from the cerebrospinal fluid (CSF) is also a critical factor, particularly in neuroradiological applications. Research suggests that elimination from the CSF to the blood can be slowed by conditions like arachnoiditis, which can prolong the exposure of neural tissues to the contrast agent. highwire.orghighwire.org
Table 1: Comparative Pharmacokinetics of Iodinated Contrast Media in Dogs This table is based on findings from comparative preclinical studies and provides an overview of the pharmacokinetic parameters of various contrast agents, including iocarmate.
| Contrast Agent | Distribution Phase | Elimination Phase | Primary Excretion Route | Notes on Tissue Distribution |
| Sodium Iocarmate | Rapid | Slow | Urinary | Lower tissue distribution compared to ioxithalamate. researchgate.net |
| Sodium/Meglumine Diatrizoate | Rapid | Slow | Urinary | Similar tissue distribution to iocarmate. researchgate.net |
| Sodium Ioxithalamate | Rapid | Slow | Urinary | Higher tissue distribution than other tested media. researchgate.net |
| Sodium/Meglumine Ioxaglate | Rapid | Slow | Urinary | Similar tissue distribution to iocarmate. researchgate.net |
| Metrizamide | Rapid | Slow | Urinary | Lower tissue distribution volume than ionic agents in rats. researchgate.net |
Neurobiological Interactions in Preclinical Models
The interaction of this compound with the central nervous system has been extensively studied in various animal models, revealing important information about its neurobiological effects.
In canine models, this compound (also known as Dimer-X) was evaluated for its use in ventriculography and compared with other contrast agents like meglumine iothalamate and meglumine diatrizoate. nih.gov Experimental injections into the ventricles of dogs demonstrated that this compound produced ventriculograms of good diagnostic quality, with no significant differences in image intensity compared to the other agents. nih.gov
Morphological and histological examinations of the ventricular walls, conducted one month after the injection of this compound, showed no abnormalities. nih.govncats.io Furthermore, a study involving 36 dogs compared the reactions to five different contrast agents, including this compound, during ventriculography. researchgate.net While electroencephalographic (EEG) patterns deviated from the norm for all chemical contrast agents, corresponding to their arrival in the basal cisterns, this compound was noted for its relative safety profile in these specific canine studies. nih.govresearchgate.net
Myelography studies in animal models, particularly primates, have been crucial in assessing the potential for this compound to induce inflammatory responses in the subarachnoid space. rsna.orgnih.gov In monkeys, myelography performed with meglumine iocarmate was compared to metrizamide. nih.govajronline.orgajronline.org The results indicated that meglumine iocarmate was associated with a higher incidence of severe arachnoiditis. nih.govajronline.orgajronline.org
One study found that three out of four monkeys examined with meglumine iocarmate developed severe arachnoiditis, a statistically significant difference compared to the group treated with metrizamide, where no such severe changes were observed. nih.govajronline.orgajronline.org The severity of this postmyelographic arachnoiditis was found to be related to the concentration of the meglumine iocarmate solution used. nih.govnih.gov Diluting the meglumine iocarmate solution significantly reduced the incidence and severity of arachnoiditis in macaque monkeys. nih.gov These findings underscore the importance of the primate model for evaluating the intrathecal toxicity of contrast media. rsna.orgnih.gov
Research focused specifically on arachnoiditis induction in primate models has provided definitive evidence of the inflammatory potential of this compound. Histological and radiographic examinations following myelography in primates demonstrated that meglumine iocarmate could induce mild to severe arachnoid fibrosis. rsna.orgnih.gov
In a comparative study, the severity of arachnoiditis was evaluated 12 weeks after myelography. nih.govajronline.orgajronline.org The animals that received meglumine iocarmate showed significant arachnoid fibrosis, with some developing a complete block of the subarachnoid space. ajronline.org In contrast, animals that received metrizamide showed significantly less severe changes. nih.govajronline.orgajronline.org Further studies confirmed that the risk of arachnoiditis could be mitigated by using more dilute concentrations of the contrast medium. nih.govnih.gov These primate studies have been pivotal in understanding the dose-response relationship for arachnoiditis caused by aqueous contrast media. vdoc.pub
Table 2: Arachnoiditis Severity in Primates Following Myelography This interactive table summarizes the findings from comparative studies on the induction of arachnoiditis by different contrast agents in primate models.
| Contrast Agent | Animal Model | Concentration | Outcome | Reference |
| Meglumine Iocarmate | Monkey | Standard | Severe arachnoiditis in 3 of 4 animals. nih.govajronline.orgajronline.org | nih.gov, ajronline.org, ajronline.org |
| Metrizamide | Monkey | Standard | No severe arachnoiditis observed. nih.govajronline.orgajronline.org | nih.gov, ajronline.org, ajronline.org |
| Meglumine Iocarmate | Macaque Monkey | Standard | Significant arachnoiditis. nih.gov | nih.gov |
| Meglumine Iocarmate (Dilute) | Macaque Monkey | Diluted | Significantly less arachnoiditis. nih.gov | nih.gov |
| Metrizamide | Primate | 300 mg I/ml | Mild to severe arachnoid fibrosis. rsna.orgnih.gov | rsna.org, nih.gov |
| Meglumine Iocarmate | Primate | 280 mg I/ml | Mild to severe arachnoid fibrosis. rsna.orgnih.gov | rsna.org, nih.gov |
The effects of this compound on the electrical activity of the brain have been investigated using electroencephalography (EEG) in experimental animals. In a study involving ventriculography in 36 dogs, the introduction of this compound into the ventricular system led to deviations from normal EEG patterns. researchgate.net This shift in EEG activity was observed to coincide with the arrival of the contrast medium in the basal cisterns. researchgate.net
Another experimental investigation in dogs under neuroleptanalgesia compared the neurotoxic effects of intracranial subarachnoid application of metrizamide and meglumine iocarmate. nih.gov Both agents were found to induce changes in EEG patterns, indicating a direct effect on the central nervous system. nih.gov These studies highlight the sensitivity of EEG as a tool for detecting the neurobiological impact of intrathecally administered contrast agents.
The neurotoxicity of this compound has been a significant area of preclinical research. Studies have shown that its neurotoxic potential is a key consideration, particularly for intrathecal applications. highwire.org In mice, the suboccipital injection of meglumine iocarmate resulted in an LD50 (lethal dose for 50% of subjects) of 350 mg I/kg, which, while better than some older ionic media, was significantly more toxic than the nonionic agent metrizamide (LD50 > 1500 mg I/kg). researchgate.net
In vitro studies have also shed light on the cellular mechanisms of neurotoxicity. Iocarmate was found to be toxic to neurons at a concentration of 50 mmol/l and exhibited variable toxicity to glial cells. ncats.io Furthermore, it was shown to stimulate protein and collagen production by fibroblasts in culture, a finding that correlates with its potential to cause arachnoiditis. ncats.io Clonic convulsions of the lower extremities following intrathecal injection of meglumine iocarmate have also been reported in animal experiments, further underscoring its neurotoxic profile. nih.gov
of this compound
Cardiovascular and Hemodynamic Response Studies in Animal Models
Studies conducted in animal models have demonstrated that the intra-arterial injection of this compound, an ionic contrast medium, induces vasodilatory effects, which are largely attributed to its hypertonicity relative to plasma. tandfonline.com
In a study involving anesthetized mongrel dogs, the injection of meglumine iocarmate (MP 2032) into the femoral artery resulted in a significant increase in blood flow. This effect was compared with other ionic contrast agents like meglumine diatrizoate (Angiografin) and meglumine iothalamate (Conray Meglumin), as well as non-ionic contrast media. The investigation highlighted that the hypertonic nature of this compound leads to a greater increase in femoral artery blood flow compared to less hypertonic, non-ionic agents. tandfonline.com The study measured the increase in blood flow within the first 30-second period following the injection of the contrast medium at a concentration of 280 mg I/ml. tandfonline.com The vasodilatory response to meglumine iocarmate was found to be more pronounced than that of the non-ionic contrast medium, metrizamide. tandfonline.com
The following table summarizes the comparative vasodilatory effects observed in the canine femoral artery model.
| Contrast Medium | Chemical Class | Relative Osmolality | Observed Vasodilatory Effect (Femoral Artery Blood Flow) | Animal Model |
| Meglumine Iocarmate (MP 2032) | Ionic Dimer | 78% of Angiografin/Conray Meglumin | Greater increase in blood flow compared to non-ionic media. | Dog |
| Meglumine Diatrizoate (Angiografin) | Ionic Monomer | High | Greater increase in blood flow. | Dog |
| Meglumine Iothalamate (Conray Meglumin) | Ionic Monomer | High | Greater increase in blood flow. | Dog |
| Metrizamide | Non-ionic Monomer | 30% of Angiografin/Conray Meglumin | Less vasodilatory effect than ionic media. | Dog |
The systemic administration of this compound has been shown to elicit cardiovascular responses in preclinical animal studies. These effects are part of the broader physiological response to ionic contrast media.
In experimental studies on dogs undergoing myelography with meglumine iocarmate, a transient increase in blood pressure was observed following the injection of the contrast agent into the lumbar subarachnoid space. researchgate.net This hypertensive response is a noted effect of certain contrast media on systemic hemodynamics.
Other related ionic contrast agents have also been shown to produce significant, though variable, cardiovascular reactions. For instance, acute severe systemic reactions have been documented in dogs following the intravenous administration of iothalamate meglumine. nih.gov In these cases, both profound hypertensive and bradycardic responses, as well as hypotensive and tachycardic responses, were observed. nih.gov While not this compound, these findings with a similar class of agent highlight the potential for significant cardiovascular disturbances. Studies comparing different classes of contrast media, such as the ionic agent diatrizoate and the non-ionic agent iopamidol (B1672082) in dogs, have shown that ionic media tend to cause a more significant decrease in systemic pressure and a greater increase in renal plasma flow. nih.gov
The following table provides a summary of the general cardiovascular effects observed in animal models with this compound and related compounds.
| Compound | Animal Model | Route of Administration | Observed Cardiovascular Effects |
| Meglumine Iocarmate | Dog | Lumbar Subarachnoid | Transient rise in blood pressure. researchgate.net |
| Iothalamate Meglumine | Dog | Intravenous | Marked changes in heart rate (bradycardia or tachycardia) and systolic arterial blood pressure (hypertension or hypotension). nih.gov |
| Meglumine/Sodium Diatrizoate | Dog | Intravenous | Significant decrease in systemic pressure; marked increase in renal plasma flow. nih.gov |
Comparative Preclinical Research of Iocarmate Meglumine
Comparative Assessments of Toxicity in Animal Models (e.g., LD50 Studies in Mice, Rats, Rabbits)
Preclinical toxicity studies are fundamental in establishing the safety profile of a contrast agent. The lethal dose 50 (LD50), the dose required to be fatal to 50% of a test population, is a standard metric. In comparative studies, iocarmate meglumine (B1676163), as an ionic dimer, generally exhibited higher toxicity than non-ionic contrast media.
A significant area of investigation was neurotoxicity, particularly following intrathecal administration. In studies using suboccipital injections in mice, meglumine iocarmate was identified as the best-tolerated among the ionic water-soluble media of its time, yet it demonstrated a considerably higher toxicity compared to the non-ionic agent metrizamide (B1676532). researchgate.net The LD50 for meglumine iocarmate was 350 mg I/kg, whereas for metrizamide, it was over 1,500 mg I/kg. researchgate.net This highlights a more than four-fold greater neurotoxicity for the ionic dimer in this specific animal model.
Intravenous toxicity of iocarmate meglumine's class (ionic media) was also found to be higher than that of non-ionic agents. For instance, the intravenous toxicity of metrizamide is very low, with an LD50 in mice of approximately 17.5 to 18.7 g I/kg. researchgate.net This is about twice as high as the LD50 for the ionic monomers diatrizoate, metrizoate, and iothalamate, which are in the range of 9 to 10 g I/kg. researchgate.net While specific intravenous LD50 values for this compound are not detailed in these comparative studies, its classification as an ionic agent places its expected toxicity in a range higher than that of non-ionic media like metrizamide and iohexol (B1672079). researchgate.net In rats, metrizamide also showed lower intravenous toxicity than commonly used vascular ionic media. researchgate.net
| Compound | Chemical Class | LD50 (mg I/kg) | Source |
|---|---|---|---|
| This compound | Ionic Dimer | 350 | researchgate.net |
| Metrizamide | Non-ionic Monomer | >1,500 | researchgate.net |
Comparative Studies on Hemorheological and Hematological Effects (e.g., against Diatrizoate, Metrizoate, Metrizamide)
The interaction of contrast media with blood components was a critical area of preclinical investigation. In vitro studies compared the effects of the ionic media iocarmate, diatrizoate, and metrizoate with the non-ionic medium metrizamide on various blood parameters.
All tested contrast media were found to increase both whole blood and plasma viscosity while reducing the hematocrit. scilit.comresearchgate.net The increase in whole blood viscosity was correlated with the osmolality of the contrast medium solution, whereas the rise in plasma viscosity was linked to the viscosity of the solution itself. scilit.comresearchgate.net The reduction in hematocrit was more pronounced with agents having higher osmolality. scilit.comresearchgate.net
Regarding red blood cell (erythrocyte) morphology, all agents induced changes. researchgate.net At low volume ratios, ionic media, including iocarmate, transformed red cells into crenated forms (echinocytes). researchgate.net At higher volume ratios, hypertonic ionic media caused the cells to shrink (desiccocytes). researchgate.net In contrast, the low-osmolality, non-ionic metrizamide did not produce desiccocytes, only echinocytes, even at high volume ratios. researchgate.net
Furthermore, all contrast media demonstrated an ability to decrease the formation of red cell aggregates. researchgate.net This desaggregating effect became more potent with increasing volume ratios and higher osmolality of the contrast media. researchgate.net Notably, iocarmate and diatrizoate solutions caused less reduction in red cell aggregation compared to metrizoate and metrizamide solutions. researchgate.net
| Effect | This compound | Diatrizoate | Metrizoate | Metrizamide (Non-ionic) | Source |
|---|---|---|---|---|---|
| Whole Blood Viscosity | Increased | Increased | Increased | Increased | scilit.comresearchgate.net |
| Plasma Viscosity | Increased | Increased | Increased | Increased | scilit.comresearchgate.net |
| Hematocrit | Reduced | Reduced | Reduced | Reduced | scilit.comresearchgate.net |
| Red Cell Aggregation | Decreased (less than Metrizamide) | Decreased (less than Metrizamide) | Decreased (more than Iocarmate) | Decreased (more than Iocarmate) | researchgate.net |
| Red Cell Morphology | Echinocyte formation | Echinocyte formation | Echinocyte formation | Echinocyte formation | researchgate.net |
Comparison of Vasodilatory Responses with Other Contrast Media in Animal Models
The hemodynamic effects of contrast media, particularly vasodilation, were evaluated in animal models. Research conducted in anaesthetized dogs, where blood flow in the femoral artery was measured following injection, demonstrated clear differences between ionic and non-ionic agents.
In these studies, this compound (referred to as MP 2032) was compared with other ionic media like meglumine diatrizoate (Angiografin) and meglumine iothalamate (Conray Meglumin), as well as the non-ionic medium metrizamide. tandfonline.com The results showed that all contrast agents caused an increase in femoral artery blood flow, indicative of vasodilation. tandfonline.com However, the magnitude of this effect varied significantly. The increase in blood flow was directly related to the osmolality of the contrast media. tandfonline.com
The more hypertonic ionic substances, including this compound, produced a greater increase in blood flow than the less hypertonic non-ionic metrizamide. tandfonline.com Specifically, meglumine diatrizoate and meglumine iothalamate caused the largest increase in blood flow, followed in decreasing order by this compound, and then the non-ionic agents. tandfonline.com This suggests that the lower osmolality of non-ionic contrast media results in a reduced vasodilatory effect. tandfonline.com
Comparative Research on Arachnoiditis Induction in Animal Models (e.g., versus Metrizamide)
One of the most significant areas of preclinical comparison for intrathecally administered contrast media was their potential to induce arachnoiditis, an inflammation of the arachnoid mater that can lead to fibrosis. The monkey model proved to be particularly sensitive for these studies.
In a direct comparative study, myelography was performed on monkeys using either meglumine iocarmate or the non-ionic agent metrizamide. ajronline.orgnih.govajronline.org The results, evaluated 12 weeks later, were stark. Three of the four animals that received meglumine iocarmate developed severe arachnoiditis, with some showing a complete block of the subarachnoid space. ajronline.orgajronline.org In contrast, none of the four animals examined with metrizamide had changes that were as severe; they showed only minor changes or no definitive myelographic evidence of arachnoiditis. ajronline.orgajronline.org The difference between the two groups was statistically significant. ajronline.orgnih.govajronline.org
Further research confirmed these findings, consistently showing that iocarmate produced moderate to severe arachnoiditis in primates, whereas non-ionic media like metrizamide, iopamidol (B1672082), and ioglunide (B1201711) produced no more arachnoid changes than control animals. highwire.org It was also demonstrated that the severity of iocarmate-induced arachnoiditis could be reduced by diluting the contrast medium. highwire.org
Interestingly, a study in rats investigating long-term effects after subarachnoid injection found that while meglumine iocarmate caused convulsions in the majority of animals and metrizamide caused none, histological examination after four months revealed no changes that could be definitively ascribed to the toxic effects of either contrast medium. nih.gov This highlights potential species-specific differences in response and underscores the value of the primate model, whose results correlated better with clinical observations. highwire.orgnih.gov
| Compound | Chemical Class | Observed Arachnoiditis Severity | Source |
|---|---|---|---|
| This compound | Ionic Dimer | Severe (3 of 4 animals) | ajronline.orgnih.govajronline.org |
| Metrizamide | Non-ionic Monomer | None to minor changes | ajronline.orgnih.govajronline.org |
Future Research Directions and Unexplored Avenues
Potential for Advanced Molecular Engineering and Design of Dimeric Iodinated Compounds
The development of iocarmate meglumine (B1676163) was a foundational step in the engineering of low-osmolality contrast media. It demonstrated the viability of the dimerization concept—linking two monomeric rings to increase the iodine-to-particle ratio. mpijournal.orgresearchgate.net This principle was a direct precursor to subsequent, more advanced molecular designs. For instance, a derivative of iocarmate was later developed into ioxaglate, an ionic monoacidic dimer, which further refined the structure-osmolality relationship. mpijournal.org
The ultimate progression led to non-ionic dimers, such as iotrolan (B1672090) and iodixanol (B1672021), which are iso-osmolar to blood. radiologykey.comradiopaedia.org These modern agents achieved superior biocompatibility by eliminating the ionic carboxyl group and incorporating hydrophilic side chains, lessons learned from the limitations of ionic compounds like iocarmate. radiologykey.comwisc.edu
Future research can leverage the historical evolution from iocarmate to iso-osmolar agents to explore novel molecular scaffolds. The core challenge remains the optimization of viscosity, hydrophilicity, and iodine delivery in a single molecule. Advanced computational modeling could explore new linker chemistries and side-chain configurations for dimeric (or even oligomeric) structures. The goal would be to create agents with higher iodine payloads and enhanced safety profiles, potentially for advanced applications like spectral CT imaging, where energy-dependent X-ray absorption is critical. The design lineage from the simple dimerization of iocarmate provides a clear roadmap of structure-toxicity relationships that can guide the synthesis of next-generation compounds. snmjournals.org
Development of Novel Preclinical Research Models for Contrast Agent Evaluation
Iocarmate meglumine was evaluated in animal models characteristic of its era, primarily dogs and monkeys, for specific applications like myelography and arthrography. highwire.orgnih.gov These studies were crucial in identifying its superior radiographic properties compared to monomers but also its significant neurotoxicity, which led to complications such as adhesive arachnoiditis. highwire.orgresearchgate.net The adverse outcomes observed highlighted the limitations of these early animal models in predicting subtle but severe human reactions.
This historical context provides a strong impetus for the development and validation of novel preclinical research models. The focus has shifted toward reducing and replacing animal testing in line with the "3Rs" principle (Replacement, Reduction, Refinement). mdpi.com Future research should prioritize:
Advanced In Vitro Systems: Moving beyond simple 2D cell monolayers to 3D organoids and "organ-on-a-chip" (OOC) platforms that better replicate the complex microenvironments of human tissues like the renal tubules or the blood-brain barrier. mdpi.comnih.gov These models could offer more accurate predictions of cytotoxicity and organ-specific toxicity.
Humanized Models: Utilizing human-induced pluripotent stem cells (iPSCs) to create patient-specific or population-diverse cellular models for toxicity screening. mdpi.com
Computational Models: Developing sophisticated in silico models to predict toxicity based on the physicochemical properties of new compounds, informed by the extensive historical data from agents like iocarmate.
The neurotoxic legacy of early intrathecal contrast agents makes the development of reliable in vitro models for developmental neurotoxicity (DNT) and neuroinflammation particularly critical. frontiersin.org
Methodological Advancements in Contrast Agent Research and Assessment
The assessment of this compound involved radiographic comparisons and basic physiological measurements. nih.gov The discovery of its adverse effects, such as red blood cell deformation and induction of clonic convulsions, spurred the need for more sophisticated and standardized assessment methodologies. nih.govuomus.edu.iq
The experience with iocarmate and its contemporaries has contributed to the evolution of a more rigorous framework for contrast agent evaluation, now codified in standards like the ISO 10993 for biological evaluation of medical devices. fda.gov Future methodological advancements should build on this foundation:
High-Throughput Screening: Employing automated, high-throughput in vitro assays to rapidly screen large libraries of candidate molecules for cytotoxicity, genotoxicity, and hemocompatibility. mdpi.com
Mechanistic Assays: Developing specific assays to probe the molecular mechanisms of toxicity. For example, instead of just observing cell death, new methods could quantify the activation of specific inflammatory pathways, mitochondrial dysfunction, or membrane disruption.
Advanced Imaging Techniques: Using high-content imaging and analysis to study the subcellular interactions of contrast agents within live cells, providing dynamic information on uptake, localization, and cellular response.
These advanced methods will allow for a more nuanced understanding of biocompatibility, moving beyond the coarse measurements of the past to a detailed, mechanism-based risk assessment.
Contribution to Fundamental Understanding of Biocompatibility Mechanisms of Ionic Dimeric Agents
The study of this compound was instrumental in shifting the understanding of contrast agent toxicity beyond a simple function of osmolality. While its dimeric structure did lower osmolality compared to ionic monomers, its ionic nature and inherent molecular structure—termed "chemotoxicity"—were also significant contributors to adverse effects. radiologykey.comresearchgate.net Research showed that iocarmate could induce changes in red blood cell morphology (echinocyte formation) even in isotonic solutions, demonstrating a direct interaction with the cell membrane unrelated to osmotic stress. researchgate.net
This finding helped establish that biocompatibility is a multifactorial issue. Later in vitro studies comparing various classes of contrast media confirmed that direct cytotoxic effects on cells, such as renal tubular cells, are distinct from hyperosmolar effects. nih.gov Intriguingly, some research suggests that at equivalent molar concentrations, dimeric molecules may have a greater potential for cytotoxic effects than monomeric ones, a crucial consideration for future design. nih.gov
Future research should further dissect the mechanisms of chemotoxicity. This could involve studying how the charge distribution, molecular shape, and hydrophilicity of ionic dimeric structures influence their interaction with cell surface proteins, ion channels, and lipid bilayers. google.com Understanding these fundamental biocompatibility mechanisms at a molecular level is essential for designing safer contrast agents and could have broader implications for drug delivery and toxicology.
Re-evaluation in the Context of Modern Basic Science Discoveries related to Central Nervous System Fluid Dynamics
This compound's use in myelography was curtailed by its association with severe neurotoxicity, most notably adhesive arachnoiditis—an inflammatory condition causing scarring of the meninges, which can obstruct the flow of cerebrospinal fluid (CSF). nih.govresearchgate.nethighwire.org This historical complication can be re-examined through the lens of modern discoveries in neuroscience, particularly the "glymphatic system."
The glymphatic system is a recently described brain-wide perivascular network responsible for clearing metabolic waste and solutes from the central nervous system's interstitial fluid (ISF). frontiersin.orgfrontiersin.org It functions through the convective exchange of CSF and ISF, a process critical for brain homeostasis. frontiersin.org Dysfunction of this system is now implicated in various neurological disorders. nih.gov
From this modern perspective, the arachnoiditis induced by iocarmate can be understood as a catastrophic failure of glymphatic function. The intense inflammation and subsequent fibrosis would not only impede bulk CSF flow but also disrupt the delicate perivascular spaces essential for waste clearance. plos.org This could lead to the accumulation of both the contrast agent itself and endogenous neurotoxic metabolites, providing a more complete mechanistic explanation for the severe and lasting neurological damage reported historically.
Future research could involve:
Using modern, non-invasive imaging techniques like Diffusion Tensor Imaging (DTI) to study the long-term effects of older contrast agents in historical patient cohorts, if accessible, to map glymphatic pathway integrity. frontiersin.org
Applying historical data on neurotoxicity from agents like iocarmate to validate new preclinical models designed to assess the impact of intrathecal compounds on glymphatic clearance.
Re-evaluating the mechanisms of neuroinflammation caused by chemical agents in the context of their impact on glial cells (astrocytes and microglia) that are fundamental to glymphatic system regulation.
This re-contextualization provides a powerful example of how modern basic science can illuminate historical clinical problems, offering new insights into the pathogenesis of iatrogenic neurological injury.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing Iocarmate meglumine, and how can purity be validated?
- Methodology : Synthesis typically involves chelation of meglumine with iocarmic acid under controlled pH and temperature. Purity validation requires ion chromatography (e.g., YS-50 columns for amine analysis) and spectroscopic techniques (NMR, FT-IR) to confirm structural integrity .
- Key Considerations : Reproducibility demands strict adherence to reaction conditions (e.g., inert atmosphere, stoichiometric ratios). Impurity profiles should be cross-validated using HPLC-MS to detect byproducts .
Q. How is this compound characterized in preclinical models for pharmacokinetic studies?
- Methodology : Use radiolabeled isotopes (e.g., ^14C-meglumine) to track biodistribution in animal models. Plasma half-life and renal clearance are assessed via serial blood sampling and urinary excretion assays .
- Data Interpretation : Compare results against reference standards (e.g., Gadoterate meglumine) to evaluate contrast efficacy and toxicity thresholds .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodology : Ion-pair chromatography (YS-50 columns) coupled with conductivity detection provides high sensitivity for meglumine derivatives in serum/urine. Validate methods using spike-recovery experiments and calibration curves .
Advanced Research Questions
Q. How can contradictions in stability data for this compound formulations be resolved?
- Experimental Design : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use Arrhenius modeling to predict shelf life and identify degradation pathways (e.g., hydrolysis of the chelate complex) .
- Conflict Resolution : Cross-reference findings with literature on structurally similar contrast agents (e.g., gadolinium-based analogs) to isolate formulation-specific vs. systemic instability factors .
Q. What strategies optimize this compound’s efficacy in novel imaging applications (e.g., tumor microenvironment mapping)?
- Methodology : Employ multimodal imaging (MRI-PET fusion) in xenograft models. Correlate contrast uptake with histopathological markers (e.g., hypoxia-inducible factors) to validate targeting specificity .
- Data Analysis : Use machine learning algorithms to differentiate tumor vs. normal tissue signal ratios, addressing noise from off-target binding .
Q. How do variations in synthesis routes impact this compound’s thermodynamic stability?
- Experimental Design : Compare chelation efficiency (via titration calorimetry) and crystallinity (XRD) across synthesis protocols (e.g., aqueous vs. non-aqueous solvents).
- Interpretation Challenges : Contradictions may arise from solvent polarity effects on chelate formation kinetics. Standardize reaction monitoring using in-situ FT-IR to track intermediate phases .
Q. What ethical and methodological safeguards are critical when transitioning this compound to human trials?
- Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to trial design. Preclinical toxicity data must align with ICH guidelines, and informed consent protocols should address risks of gadolinium retention .
Methodological Best Practices
- Literature Review : Prioritize primary sources (e.g., Beilstein Journal of Organic Chemistry) over commercial databases. Use systematic reviews to identify knowledge gaps (e.g., long-term toxicity of meglumine derivatives) .
- Data Reproducibility : Document experimental parameters exhaustively (e.g., column lot numbers in chromatography, spectrometer calibration logs) to enable replication .
- Conflict Resolution : Employ triangulation—validate findings via multiple analytical methods (e.g., HPLC + capillary electrophoresis) and cross-disciplinary collaboration (e.g., material science + pharmacology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
